![molecular formula C21H25ClFN3O3 B4287062 2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4287062.png)
2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide
Overview
Description
2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2,4-dimethoxyphenyl)acetamide, commonly known as CFM-2, is a synthetic compound with potential applications in scientific research. It belongs to the class of piperazine compounds and is known for its potent activity as a modulator of ion channels.
Mechanism of Action
CFM-2 acts as a modulator of ion channels, specifically the voltage-gated sodium channels (VGSCs) and the transient receptor potential (TRP) channels. It has been shown to selectively inhibit the activity of certain VGSC subtypes, which are involved in the generation and propagation of action potentials in neurons. CFM-2 also activates the TRP channels, which are involved in the regulation of calcium influx in neurons.
Biochemical and physiological effects:
CFM-2 has been shown to have various biochemical and physiological effects, particularly in the central nervous system. It has been shown to inhibit the release of glutamate, a neurotransmitter that is involved in the generation of excitatory signals in the brain. CFM-2 has also been shown to increase the release of GABA, a neurotransmitter that is involved in the inhibition of neuronal activity. These effects contribute to the overall modulation of neuronal excitability by CFM-2.
Advantages and Limitations for Lab Experiments
CFM-2 has several advantages for use in lab experiments. It is a highly potent and selective modulator of ion channels, which allows for precise control of neuronal activity. It is also relatively stable and has a long half-life, which allows for sustained effects over time. However, CFM-2 also has some limitations. It is a synthetic compound that requires specialized expertise and equipment for its synthesis and handling. It is also relatively expensive, which can limit its accessibility for some researchers.
Future Directions
There are several potential future directions for research on CFM-2. One area of interest is the development of more selective modulators of ion channels, which could allow for even greater precision in the modulation of neuronal activity. Another area of interest is the study of the effects of CFM-2 on other neurotransmitter systems, such as dopamine and serotonin. Additionally, there is potential for the development of CFM-2 derivatives with improved pharmacological properties, such as increased bioavailability and reduced toxicity.
Scientific Research Applications
CFM-2 has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of ion channels in the brain, which are involved in the regulation of neuronal excitability. CFM-2 has also been studied for its potential use in the treatment of various neurological disorders, such as epilepsy and neuropathic pain.
properties
IUPAC Name |
2-[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClFN3O3/c1-28-17-5-6-19(20(12-17)29-2)24-21(27)14-26-9-7-25(8-10-26)13-15-3-4-16(23)11-18(15)22/h3-6,11-12H,7-10,13-14H2,1-2H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEJFNOCHIKMRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2CCN(CC2)CC3=C(C=C(C=C3)F)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-chloro-4-fluorobenzyl)piperazin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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